molecular formula C13H24BrNO3 B2410483 Tert-butyl 4-(3-bromopropoxy)piperidine-1-carboxylate CAS No. 1823582-93-9

Tert-butyl 4-(3-bromopropoxy)piperidine-1-carboxylate

Cat. No. B2410483
CAS RN: 1823582-93-9
M. Wt: 322.243
InChI Key: BIYRDCDTTCFYPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of Tert-butyl 4-(3-bromopropoxy)piperidine-1-carboxylate can be represented by the InChI code: 1S/C13H24BrNO2/c1-13(2,3)17-12(16)15-9-6-11(7-10-15)5-4-8-14/h11H,4-10H2,1-3H3 . This indicates that the compound contains carbon ©, hydrogen (H), bromine (Br), nitrogen (N), and oxygen (O) atoms.


Physical And Chemical Properties Analysis

Tert-butyl 4-(3-bromopropoxy)piperidine-1-carboxylate has a molecular weight of 306.24 . It is a solid or liquid at room temperature and should be stored in a dry environment at 2-8°C .

Scientific Research Applications

1. Synthesis of Biologically Active Compounds

Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an intermediate in the synthesis of biologically active compounds, including crizotinib, a medication used to treat certain types of cancer (Kong et al., 2016).

2. Key Intermediate in Pharmaceutical Synthesis

It serves as a key intermediate in the synthesis of Vandetanib, a medication used for the treatment of certain types of thyroid cancer (Wang et al., 2015).

3. X-ray Crystallography Studies

X-ray studies have revealed specific structural orientations and the formation of certain isomers of tert-butyl piperidine carboxylate derivatives, contributing to the understanding of molecular structures in medicinal chemistry (Didierjean et al., 2004).

4. Synthesis of Piperidine Derivatives

It is used in the synthesis of various piperidine derivatives, which are promising synthons for preparing diverse piperidine-based compounds (Moskalenko & Boev, 2014).

5. Intermediate for Anticancer Drugs

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is an important intermediate for small molecule anticancer drugs, highlighting its role in cancer research (Zhang et al., 2018).

Safety and Hazards

Tert-butyl 4-(3-bromopropoxy)piperidine-1-carboxylate is classified with the GHS07 pictogram, indicating that it may cause harm if swallowed or inhaled, and may cause skin or eye irritation . Precautionary measures include avoiding breathing dust or fumes, wearing protective gloves and eye protection, and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 4-(3-bromopropoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24BrNO3/c1-13(2,3)18-12(16)15-8-5-11(6-9-15)17-10-4-7-14/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYRDCDTTCFYPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(3-bromopropoxy)piperidine-1-carboxylate

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